molecular formula C21H23F2N3O6S B3019055 N1-((3-((2,5-difluorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2-methoxyphenethyl)oxalamide CAS No. 868983-55-5

N1-((3-((2,5-difluorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2-methoxyphenethyl)oxalamide

Cat. No.: B3019055
CAS No.: 868983-55-5
M. Wt: 483.49
InChI Key: GMUVXGDPCDXNBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-((3-((2,5-difluorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2-methoxyphenethyl)oxalamide is a useful research compound. Its molecular formula is C21H23F2N3O6S and its molecular weight is 483.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial Activities

Oxazolidinones, including compounds structurally related to N1-((3-((2,5-difluorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2-methoxyphenethyl)oxalamide, have been identified as a novel class of antimicrobial agents effective against a variety of clinically important pathogens. For example, U-100592 and U-100766 demonstrated in vitro activities against methicillin-susceptible and methicillin-resistant Staphylococcus aureus, Enterococcus faecalis and faecium, Streptococcus pyogenes, and others. These compounds inhibit bacterial protein synthesis through a unique mechanism and show promise in overcoming resistance to common antibiotics (Zurenko et al., 1996).

Synthetic Methodologies

Research into safer and more efficient synthetic methods for sulfamides, which are structurally related to oxazolidinones, has led to the development of a novel approach using N-sulfamoyloxazolidinone derivatives. This method offers a more convenient and safer alternative for the large-scale preparation of sulfamides, demonstrating the versatility and applicability of oxazolidinone derivatives in synthetic organic chemistry (Borghese et al., 2006).

Chemical Properties and Reactions

Studies on the transformation of ephedrine derivatives into oxazolidinones have revealed insights into the mechanisms of sulfonation and the formation of oxazolidinones with specific configurations. These findings contribute to a deeper understanding of the chemical behavior of oxazolidinone derivatives and their potential applications in the synthesis of pharmacologically active compounds (Moncef et al., 2010).

Properties

IUPAC Name

N'-[[3-(2,5-difluorophenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]-N-[2-(2-methoxyphenyl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23F2N3O6S/c1-31-17-5-3-2-4-14(17)8-9-24-20(27)21(28)25-13-19-26(10-11-32-19)33(29,30)18-12-15(22)6-7-16(18)23/h2-7,12,19H,8-11,13H2,1H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMUVXGDPCDXNBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCNC(=O)C(=O)NCC2N(CCO2)S(=O)(=O)C3=C(C=CC(=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23F2N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.